molecular formula C7H5BrF3NO B573006 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one CAS No. 1215205-35-8

3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

Cat. No. B573006
M. Wt: 256.022
InChI Key: FTCGYBIUAXXLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999998B2

Procedure details

To a solution of 3-bromo-2-hydroxy-5-(trifluoromethyl)pyridine (1.0097 g, 4.1724 mmol) in chloroform (20 mL) was added silver carbonate (1.1964 g, 4.3388 mmol) and methyl iodide (0.40 mL, 6.4 mmol). The reaction mixture was stirred at room temperature for two hours and then at 40° C. for 24 hours. Additional methyl iodide (0.40 mL, 6.4 mmol) was added and the reaction kept at 40° C. for an additional 15 hours. The reaction mixture was then diluted with dichloromethane, filtered through celite, and evaporated in vacuo. The crude product was purified via flash chromatography on silica gel (0 to 80% ethyl acetate in heptanes) to yield 0.5297 g (50%) of 3-bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one. 1H NMR (400 MHz, DMSO-d6) δ: 8.47 (d, J=0.9, 1H), 8.22 (d, J=2.5, 1H), 3.56 (s, 3H).
Quantity
1.0097 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.1964 g
Type
catalyst
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([OH:12])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[CH3:13]I>C(Cl)(Cl)Cl.ClCCl.C(=O)([O-])[O-].[Ag+2]>[Br:1][C:2]1[C:3](=[O:12])[N:4]([CH3:13])[CH:5]=[C:6]([C:8]([F:11])([F:9])[F:10])[CH:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
1.0097 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1)C(F)(F)F)O
Name
Quantity
0.4 mL
Type
reactant
Smiles
CI
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
1.1964 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Ag+2]
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 40° C. for 24 hours
Duration
24 h
WAIT
Type
WAIT
Details
the reaction kept at 40° C. for an additional 15 hours
Duration
15 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified via flash chromatography on silica gel (0 to 80% ethyl acetate in heptanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(N(C=C(C1)C(F)(F)F)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5297 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.